REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]Br.[P:18]([O:25]CC)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][P:18](=[O:25])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
ClC1=C(OCCCCCCBr)C=CC(=C1)OC
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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was heated at 180°-190° C. for two hours
|
Duration
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2 h
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Type
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DISTILLATION
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Details
|
The reaction mixture was distilled in vacuo
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Type
|
CUSTOM
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Details
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the fraction (4.6 g) collected at 183°-185° C. (0.03 mm)
|
Type
|
DISTILLATION
|
Details
|
was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCCCCCP(OCC)(OCC)=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |